![molecular formula C5H12ClNO B2378416 cis-4-Methylpyrrolidin-3-ol hydrochloride CAS No. 265108-43-8](/img/structure/B2378416.png)
cis-4-Methylpyrrolidin-3-ol hydrochloride
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Overview
Description
“Cis-4-Methylpyrrolidin-3-ol hydrochloride” is a chemical compound with the CAS number 265108-43-8 . It has a molecular formula of C5H11NO.ClH and a molecular weight of 137.61 .
Molecular Structure Analysis
The InChI code for “cis-4-Methylpyrrolidin-3-ol hydrochloride” is 1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Cis-4-Methylpyrrolidin-3-ol hydrochloride” appears as a white to yellow solid . It should be stored in a dry place at a temperature between 2-8°C . .Scientific Research Applications
Drug Discovery
Pyrrolidine is a versatile scaffold for creating biologically active compounds. It’s used by medicinal chemists to develop compounds for treating human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Antioxidant Activity
Pyrrolidine alkaloids have been shown to possess antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory properties . They could potentially be used in the development of new drugs for treating inflammatory diseases.
Antibacterial and Antifungal Activity
Pyrrolidine alkaloids have demonstrated antibacterial and antifungal activities . This suggests potential applications in the development of new antimicrobial agents.
Anticancer Activity
Research has shown that pyrrolidine alkaloids can have anticancer effects . This opens up possibilities for their use in cancer therapy.
Anti-hyperglycemic Activity
These compounds have been found to have anti-hyperglycemic activity , indicating potential use in the treatment of diabetes.
Organ Protective Activity
Pyrrolidine alkaloids have shown organ protective effects . This suggests they could be used in the development of drugs aimed at protecting organs from damage.
Neuropharmacological Activity
Finally, these compounds have demonstrated neuropharmacological activities , suggesting potential applications in the treatment of neurological disorders.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
(3S,4S)-4-methylpyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-6-3-5(4)7;/h4-7H,2-3H2,1H3;1H/t4-,5+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEGDUJNLVSIES-UYXJWNHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@H]1O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-Methylpyrrolidin-3-ol HCl | |
CAS RN |
265108-43-8 |
Source
|
Record name | 3-Pyrrolidinol, 4-methyl-, hydrochloride (1:1), (3R,4R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=265108-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rac-(3R,4R)-4-methylpyrrolidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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